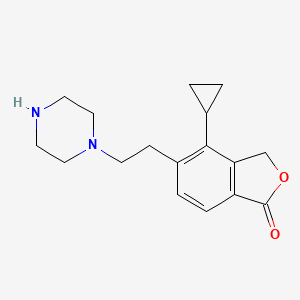
4-cyclopropyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclopropyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one is a complex organic compound that features a benzofuran core substituted with a cyclopropyl group and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts has been reported as an effective method . The reaction conditions often involve the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
4-cyclopropyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, often using alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-cyclopropyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-cyclopropyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of bacterial DNA gyrase, similar to ciprofloxacin . This interaction disrupts DNA replication and transcription, leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ciprofloxacin: A fluoroquinolone antibiotic with a similar piperazine moiety.
Miconazole-based ciprofloxacin hybrids: Compounds that combine the structures of miconazole and ciprofloxacin for enhanced antimicrobial activity.
Uniqueness
4-cyclopropyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one is unique due to its benzofuran core and cyclopropyl substitution, which may confer distinct pharmacological properties compared to other piperazine-containing compounds.
Propriétés
Formule moléculaire |
C17H22N2O2 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
4-cyclopropyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H22N2O2/c20-17-14-4-3-13(5-8-19-9-6-18-7-10-19)16(12-1-2-12)15(14)11-21-17/h3-4,12,18H,1-2,5-11H2 |
Clé InChI |
TUJSWKIPRGVUTB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C=CC3=C2COC3=O)CCN4CCNCC4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
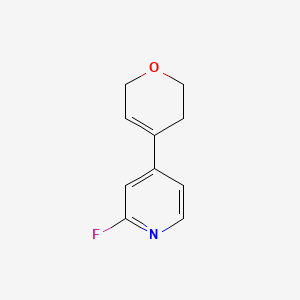

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B8598931.png)
![[3-(Benzylsulfanyl)phenyl]cyanamide](/img/structure/B8598937.png)

![Dimethyl [3-(4-chlorophenyl)-2-oxopropyl]phosphonate](/img/structure/B8598955.png)
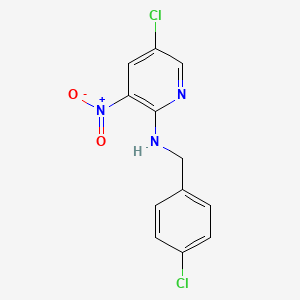
![Methyl 2-[5-(hydroxymethyl)-2-thienyl]acetate](/img/structure/B8598968.png)

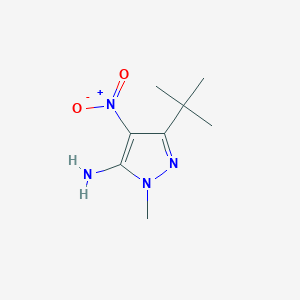
![3-Ethyl-3H-imidazo[4,5-b]pyridine-2-methanol](/img/structure/B8598989.png)
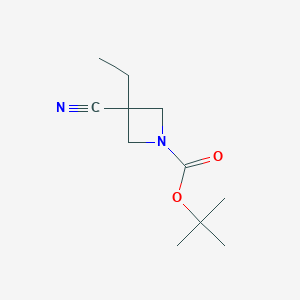
![5,5-Dimethyl-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B8599009.png)
![5-[(4-Nitrobenzoyl)oxy]-1-naphthyl 4-nitrobenzoate](/img/structure/B8599026.png)
